molecular formula C20H18FN3O4 B3748107 ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B3748107
M. Wt: 383.4 g/mol
InChI Key: YGOPCRPISCIRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EFMC is a pyrazole-based molecule that exhibits potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors involves the binding of the molecule to the active site of the target enzyme or receptor, thereby inhibiting its activity. This inhibition can occur through various mechanisms such as competitive inhibition, non-competitive inhibition, or allosteric modulation.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors have been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For example, ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors of acetylcholinesterase have been shown to improve cognitive function in animal models of Alzheimer's disease. Similarly, ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors of monoamine oxidase have been shown to exhibit antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the key advantages of using ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors in lab experiments is their high potency and selectivity for the target enzyme or receptor. This allows for more precise and accurate studies of the biological effects of the inhibitor. However, one of the limitations of using ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors is their potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors. One area of interest is the development of more potent and selective inhibitors for specific enzymes and receptors. Another area of research is the optimization of the pharmacokinetic properties of ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors, such as their absorption, distribution, metabolism, and excretion. Additionally, there is a need for more comprehensive studies of the safety and toxicity of ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors, particularly in the context of long-term use and clinical trials.

Scientific Research Applications

Ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of research has been the development of ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate-based inhibitors for various enzymes and receptors, including but not limited to, acetylcholinesterase, monoamine oxidase, and cannabinoid receptors. These inhibitors have shown promising results in preclinical studies for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-3-28-20(26)16-17(12-8-10-13(27-2)11-9-12)24(23-18(16)22)19(25)14-6-4-5-7-15(14)21/h4-11H,3H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPCRPISCIRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-1-(2-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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